1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol
Description
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3N2O/c11-8-3-6(10(12,13)14)4-15-9(8)16-2-1-7(17)5-16/h3-4,7,17H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTHUZSMYUAYEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301190916 | |
| Record name | 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-pyrrolidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301190916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219980-80-9 | |
| Record name | 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-pyrrolidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219980-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-pyrrolidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301190916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the target’s function.
Biochemical Pathways
It is known that pyrrolidine derivatives can influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules, such as nitrogen in the pyrrolidine ring, is a common strategy used to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
The presence of the pyrrolidine ring in this compound suggests that it may have a variety of biological effects, as pyrrolidine derivatives are known to exhibit a wide range of bioactivities .
Action Environment
It is known that the manipulation of this compound needs to be handled with caution, avoiding contact with skin and eyes, and ensuring good ventilation conditions .
Biological Activity
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol (CAS No. 1219980-80-9) is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of the trifluoromethyl group and the pyridine moiety contributes to its pharmacological properties, making it a candidate for various therapeutic applications.
The molecular formula of this compound is , with a molecular weight of approximately . Its structure includes a pyrrolidine ring attached to a chlorinated pyridine, which is significant in influencing its biological activity.
Biological Activity
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities, particularly in the inhibition of enzymes and receptors. The following sections detail specific biological activities associated with this compound.
1. Antiinflammatory Activity
Studies have shown that derivatives of pyridine and pyrrolidine can possess anti-inflammatory properties. For instance, compounds similar to this compound have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. A review highlighted that certain trifluoromethyl-containing compounds exhibited significant selectivity towards COX-2 over COX-1, suggesting a favorable safety profile .
2. Analgesic Properties
The analgesic effects of related compounds were evaluated using various pain models, revealing that some derivatives demonstrated comparable efficacy to established analgesics such as celecoxib. The selectivity index for COX inhibition was notably high, indicating potential for reduced gastrointestinal side effects .
3. Antimicrobial Activity
Preliminary studies have suggested that the compound may exhibit antimicrobial properties against certain bacterial strains. The presence of the chlorinated and trifluoromethyl groups enhances lipophilicity, which could improve membrane permeability and thus increase antimicrobial efficacy .
Case Studies
Case Study 1: In Vivo Evaluation of Anti-inflammatory Effects
A study conducted on a series of trifluoromethyl-pyridine derivatives demonstrated that compounds similar to this compound significantly reduced edema in carrageenan-induced paw edema models. The most potent compound showed an IC50 value comparable to standard anti-inflammatory drugs .
Case Study 2: Safety Profile Assessment
Histopathological evaluations in animal models indicated minimal organ toxicity associated with the administration of related compounds, supporting their potential as safe therapeutic agents .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C10H10ClF3N2O |
| Molecular Weight | 266.65 g/mol |
| CAS Number | 1219980-80-9 |
| Antiinflammatory IC50 | Comparable to celecoxib |
| Selectivity Index (COX) | High |
Scientific Research Applications
Agrochemical Applications
Pesticidal Properties
The compound's structural characteristics allow it to function as a potential agrochemical. Compounds containing chlorinated and trifluoromethyl groups are often investigated for their efficacy as pesticides or herbicides due to their ability to disrupt biological processes in pests while being less harmful to crops .
Case Study: Herbicidal Activity
In a comparative study of similar pyridine derivatives, it was found that compounds with trifluoromethyl substitutions exhibited notable herbicidal activity against specific weed species. This suggests that 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol could be synthesized and tested for similar applications in crop protection .
Materials Science
Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be utilized in the synthesis of advanced materials. Its ability to form stable complexes with metals makes it a candidate for developing catalysts or materials with specific electronic properties.
Case Study: Catalytic Applications
Research into the use of pyridine-based compounds in catalysis has shown promise. For instance, studies have indicated that such compounds can facilitate various organic transformations, enhancing reaction rates and selectivity . The incorporation of this compound into catalytic systems could lead to improved efficiencies in synthetic chemistry.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridine Derivatives with Halogen/Functional Group Variations
3-Chloro-5-(trifluoromethyl)pyridine-2-ol (CAS: 79623-37-3)
- Structure : Lacks the pyrrolidine ring, with a hydroxyl group directly attached to the pyridine core.
- Molecular weight : 197.54 g/mol .
- Key differences : Simpler structure, lower molecular weight, and higher polarity (TPSA ~33 Ų). The absence of the pyrrolidine ring reduces conformational flexibility and hydrogen-bonding capacity compared to the target compound.
3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol
Piperazine and Piperidine Analogs
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine
- Structure : Replaces pyrrolidine with a piperazine ring.
- Piperazine derivatives in achieved 70–86% synthesis yields, suggesting better synthetic accessibility than pyrrolidine analogs .
1-(3-Chloropyridin-4-yl)pyrrolidin-3-ol (CAS: 1519325-29-1)
Functional Group Modifications
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine
- Structure : Replaces the hydroxyl group with an amine.
- Key differences : Increased basicity (pKa ~10–11) and altered hydrogen-bonding profiles. The amine group may enhance interactions with acidic residues in enzymes or receptors .
1-[3-Chloro-5-(trifluoromethyl)phenyl]-3-cyclopropylpropane-1,3-dione (CAS: 172527-65-0)
- Structure : Ditopic ketone instead of pyrrolidine.
Fluorinated Agrochemical Candidates
highlights 1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,4,4,4-pentafluoro-3,3-dihydroxybutan-1-one , a fluorinated ketone with 95% synthesis yield . Its pentafluoro and dihydroxy groups confer extreme lipophilicity (XlogP >3) but may limit solubility in aqueous systems. In contrast, the target compound balances lipophilicity (XlogP ~1.4) and polarity, making it more suitable for systemic transport in crop protection applications .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XlogP | TPSA (Ų) | Key Functional Groups |
|---|---|---|---|---|---|
| Target Compound | C₁₀H₁₀ClF₃N₂O | 266.65 | ~1.4 | 49 | Pyridine, pyrrolidine, hydroxyl |
| 3-Chloro-5-(trifluoromethyl)pyridine-2-ol | C₆H₃ClF₃NO | 197.54 | ~1.0 | 33 | Pyridine, hydroxyl |
| 1-[3-Cl-5-CF₃-pyridin-2-yl]piperazine | C₉H₁₀ClF₃N₄ | 266.66 | ~0.8 | 38 | Pyridine, piperazine |
| Pyrrolidin-3-amine derivative | C₁₀H₁₁ClF₃N₃ | 261.66 | ~1.2 | 49 | Pyridine, pyrrolidine, amine |
| Fluorinated diketone (CAS 172527-65-0) | C₁₄H₈ClF₈O₂ | 436.65 | >3.0 | 55 | Pentafluoro, diketone |
Preparation Methods
Comparative Data Table
Critical Analysis
- Efficiency : Direct coupling (Method 1) offers simplicity but moderate yields.
- Scalability : Halogenation pathways (Method 3) are industrially viable but require stringent control of reaction conditions.
- Purity : TCDI-mediated synthesis (Method 2) enables precise intermediate isolation but involves costly reagents.
Q & A
Q. What are the common synthetic routes for preparing 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol, and how do reaction conditions influence yield and purity?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1 : Functionalization of the pyridine ring with chloro and trifluoromethyl groups via halogenation or trifluoromethylation under controlled temperatures (e.g., 60–80°C) .
- Step 2 : Coupling the substituted pyridine with pyrrolidin-3-ol using catalytic systems like palladium or copper catalysts to form the final structure. Reaction solvents (e.g., DMF or THF) and bases (e.g., K₂CO₃) significantly impact yield, with optimal purity achieved through column chromatography .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For instance, the hydroxyl proton in pyrrolidin-3-ol appears as a broad singlet near δ 4.5–5.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ peak at m/z 296.06) .
- Infrared (IR) Spectroscopy : Detects functional groups like C-F (1100–1200 cm⁻¹) and O-H (3200–3600 cm⁻¹) stretches .
Advanced Questions
Q. How do the chloro and trifluoromethyl substituents influence the pyridine ring’s electronic properties and reactivity?
The chloro group is electron-withdrawing via inductive effects, directing nucleophilic attacks to the para position. The trifluoromethyl group exerts strong -I and +R effects, further deactivating the ring and stabilizing intermediates. Computational studies (e.g., DFT) reveal reduced electron density at C-2 and C-6, favoring regioselective substitutions at these positions .
Q. What strategies mitigate regioselectivity challenges during functionalization of the pyrrolidin-3-ol moiety?
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) ethers to block the hydroxyl group during reactions .
- Steric Control : Bulky reagents like LDA (lithium diisopropylamide) favor substitution at less hindered sites .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity at specific positions .
Q. How does the stereochemistry of pyrrolidin-3-ol impact biological activity?
The hydroxyl group’s spatial arrangement influences hydrogen bonding with biological targets. For example, cis stereochemistry in similar pyrrolidine derivatives enhances binding affinity to enzymes like kinases or GPCRs, as shown in docking studies .
Q. What contradictions exist in reported biological activities of structurally analogous compounds, and how can they be resolved?
- Contradiction : Some studies report antimicrobial activity for chloro-trifluoromethyl pyridines, while others show inactivity.
- Resolution : Differences in bacterial strain susceptibility (e.g., Gram-negative vs. Gram-positive) and compound solubility (logP variations) must be standardized. Dose-response assays under consistent conditions (e.g., pH 7.4, 37°C) clarify discrepancies .
Comparative Analysis of Structural Analogs
Methodological Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
